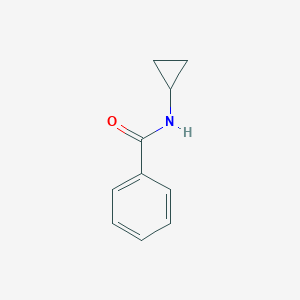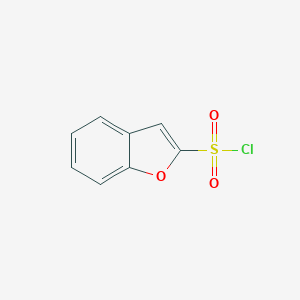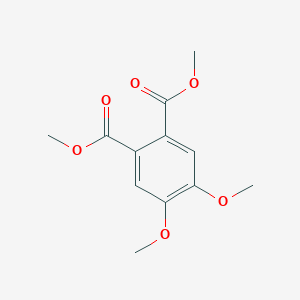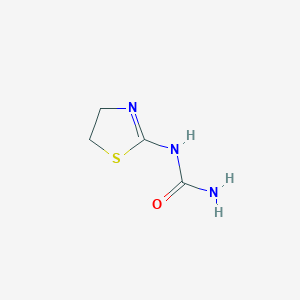
Urea, (2-thiazolin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2-thiazolin-2-yl)-, also known as thiourea, is a sulfur-containing organic compound. It has a variety of applications in scientific research, particularly in the field of biochemistry and physiology.
科学研究应用
Urea has a variety of applications in scientific research. It is commonly used as a protein denaturant and a reagent in protein crystallization. It is also used as a source of nitrogen in plant growth experiments. Urea has been used in the synthesis of various compounds, including pharmaceuticals and pesticides. It has also been used as a reagent in the synthesis of metal complexes.
作用机制
Urea acts as a protein denaturant by disrupting the hydrogen bonding and hydrophobic interactions that hold the protein structure together. It can also disrupt the disulfide bonds that stabilize the protein structure. Urea can also act as a chaotropic agent, which disrupts the structure of water molecules around the protein, causing it to unfold.
生化和生理效应
Urea has a variety of biochemical and physiological effects. It is a major component of urine in mammals, where it plays a role in the regulation of water balance and nitrogen excretion. Urea is also involved in the synthesis of arginine, which is an important precursor for the synthesis of nitric oxide. Urea has been shown to have antioxidant properties and can protect cells against oxidative stress.
实验室实验的优点和局限性
Urea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a mild denaturant, which allows for the controlled unfolding of proteins. However, urea can also have non-specific effects on proteins, which can make it difficult to interpret experimental results. Urea can also be toxic to cells at high concentrations.
未来方向
There are several future directions for research on urea. One area of interest is the development of new methods for protein crystallization using urea. Another area of interest is the use of urea as a denaturant for the study of protein folding and misfolding. Urea may also have potential applications in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of urea and its potential applications in scientific research.
合成方法
Urea can be synthesized through the reaction of ammonium thiocyanate with sodium hydroxide. The reaction produces Urea, (2-thiazolin-2-yl)- and ammonium carbonate as byproducts. The reaction can be represented as follows:
NH4SCN + NaOH → SC(NH2)2 + NH4HCO3
属性
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFVQOVGBVYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (2-thiazolin-2-yl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




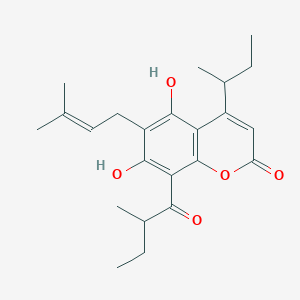
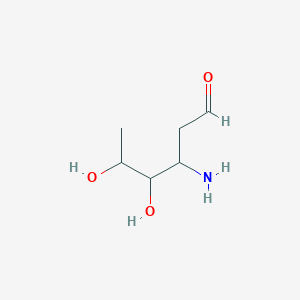

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
